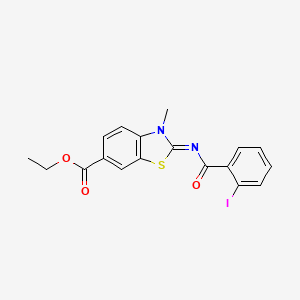

Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate is a chemical compound with the CAS Number: 924868-95-1 . It has a molecular weight of 236.29 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O2S/c1-3-15-10(14)7-4-5-8-9(6-7)16-11(12)13(8)2/h4-6,12H,3H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The melting point of this compound is between 273 - 274 degrees Celsius .Applications De Recherche Scientifique

Green Chemistry Synthesis

Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate: is a compound that can be utilized in the synthesis of benzothiazole derivatives. These derivatives are significant in green chemistry due to their potential for biological activity and pharmaceutical applications . The compound can be involved in condensation reactions with aldehydes, ketones, acids, or acyl chlorides, contributing to the development of environmentally friendly synthetic processes.

Medicinal Chemistry

In medicinal chemistry, benzothiazole derivatives exhibit a wide range of biological activities. They are used as vulcanization accelerators, antioxidants, plant growth regulators, and enzyme inhibitors . The subject compound can serve as a precursor in the synthesis of molecules with anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, and anti-inflammatory properties .

Imaging and Fluorescence

Benzothiazoles are known for their use in imaging reagents and fluorescence materials. The iodine moiety in Ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate can enhance the compound’s utility in imaging applications due to its radiopaque properties, making it valuable for diagnostic imaging and research .

Electroluminescent Devices

The compound’s structure is conducive to electroluminescent device applications. Benzothiazoles are used in the manufacturing of devices that require light-emitting materials, and the specific compound could be investigated for its potential in this field .

Enzyme Inhibition

Benzothiazole derivatives act as inhibitors of several enzymes. The compound could be explored for its inhibitory effects on enzymes that are therapeutic targets for various diseases, including metabolic disorders and cancers .

Antimicrobial and Antiviral Agents

The structural features of benzothiazoles, including the presence of the iodine atom, contribute to their antimicrobial and antiviral properties. This compound could be synthesized into derivatives that serve as potent antimicrobial and antiviral agents .

Neuroprotective Agents

Benzothiazole derivatives have shown neuroprotective activities. The compound could be modified to enhance its neuroprotective properties, potentially leading to the development of treatments for neurodegenerative diseases .

Agricultural Chemistry

In agricultural chemistry, benzothiazole derivatives are used as plant growth regulators. The compound could be applied in the synthesis of new molecules that regulate plant growth and protect crops from diseases .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-(2-iodobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15IN2O3S/c1-3-24-17(23)11-8-9-14-15(10-11)25-18(21(14)2)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVQODHIEIJONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15IN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2925220.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2925221.png)

![N-butyl-4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2925227.png)

![N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2925228.png)

![2-[[1-(Oxane-4-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2925234.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2925238.png)

![Ethyl 4-((4-(benzo[b]thiophen-5-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2925239.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-[ethyl(prop-2-yn-1-yl)amino]acetamide](/img/structure/B2925240.png)